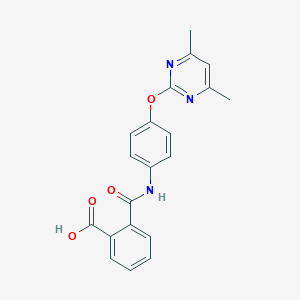![molecular formula C19H16N4O B255451 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has been found to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor properties, the compound has also been found to possess antiviral and antibacterial activities. It has been shown to inhibit the replication of the hepatitis B virus and the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various diseases and conditions. However, one limitation is that the compound may have toxic effects on certain cell types, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One area of interest is the development of new cancer therapies based on the compound. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore the compound's potential as an antiviral and antibacterial agent.
Synthesemethoden
The synthesis of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2-amino-1-naphthol with ethyl 2-(chloromethyl)quinazoline-4-carboxylate in the presence of triethylamine and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. Additionally, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
9-naphthalen-1-yl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H16N4O/c24-16-10-4-9-15-17(16)18(23-19(22-15)20-11-21-23)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,18H,4,9-10H2,(H,20,21,22) |
InChI-Schlüssel |
WEMZOTRQIMNYBC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)


